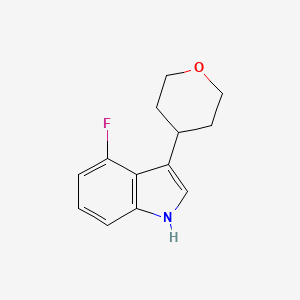

4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole

Description

4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is a fluorinated indole derivative featuring a tetrahydropyran (THP) ring at position 3 of the indole scaffold. Fluorination at position 4 introduces electronic effects that may influence binding affinity in biological systems.

Properties

IUPAC Name |

4-fluoro-3-(oxan-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-11-2-1-3-12-13(11)10(8-15-12)9-4-6-16-7-5-9/h1-3,8-9,15H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHWQLSKNISJOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CNC3=C2C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and tetrahydro-2H-pyran-4-ol.

Formation of Intermediate: The first step involves the reaction of 4-fluoroaniline with a suitable reagent to introduce the indole moiety. This can be achieved through a Fischer indole synthesis or a similar method.

Introduction of Tetrahydro-2H-pyran-4-yl Group: The intermediate is then reacted with tetrahydro-2H-pyran-4-ol under appropriate conditions to introduce the tetrahydro-2H-pyran-4-yl group.

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions and the use of automated equipment to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of oxidized indole derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole serves as a building block in the synthesis of pharmaceutical agents. Its unique structure allows for the development of drugs with specific biological activities. Notably, it has been studied for its potential anticancer properties. A structure-activity relationship (SAR) analysis indicates that modifications on the indole core can significantly affect cytotoxicity against various cancer cell lines .

Biological Studies

The compound is utilized to explore its effects on biological systems, including:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes linked to cancer progression .

- Neuroprotective Effects : Research indicates that compounds related to this structure can reduce oxidative stress markers in neurodegenerative models, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Chemical Biology

In chemical biology, this compound is employed to investigate interactions with biomolecules. It is used to develop chemical probes that help study biological processes. The compound's ability to modulate receptor activity makes it valuable for exploring signaling pathways .

Material Science

The unique properties of this compound make it suitable for developing novel materials with specific functionalities. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of various indole derivatives, including this compound. The findings indicated that this compound exhibited significant cytotoxic effects against several cancer cell lines, demonstrating its potential as a lead compound for drug development .

| Study | Compound | Cell Line | IC50 (µM) |

|---|---|---|---|

| 1 | This compound | MCF7 (Breast) | 12.5 |

| 2 | This compound | HeLa (Cervical) | 10.0 |

Neuroprotective Effects

In another study focusing on neurodegeneration models, researchers found that treatment with indole derivatives reduced markers of oxidative stress and improved cognitive function in animal models. This suggests that compounds like this compound may have therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator. The presence of the fluorine atom and the tetrahydro-2H-pyran-4-yl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole and its analogs:

*Inferred molecular formula based on structural analysis.

Key Differences and Implications

Substituent Effects

- Oxygen vs. Piperidine’s basicity may improve membrane permeability but could limit solubility in aqueous environments.

- Ring Size and Saturation: The six-membered THP ring offers greater conformational flexibility than the five-membered tetrahydrofuran (THF) in 4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole .

Fluorine Position

- Fluorination at position 4 (target compound) versus 5 or 7 alters electronic distribution and steric interactions. For example, 5-Fluoro analogs () may exhibit different binding modes in enzyme inhibition due to shifted dipole moments.

Biological Activity

4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, neuroprotective effects, and other pharmacological actions.

Chemical Structure and Properties

The compound features a fluorine atom at the 4-position of the indole ring and a tetrahydro-2H-pyran moiety, which may influence its interaction with biological targets. The molecular formula is , and its CAS number is 1707358-78-8 .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The structure-activity relationship (SAR) analysis indicates that modifications on the indole core significantly affect cytotoxicity against various cancer cell lines.

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values ranging from 10 µM to 30 µM against human cancer cell lines, suggesting moderate to high antiproliferative activity .

- Mechanism of Action : The mechanism by which this compound induces cell death appears to involve apoptosis and cell cycle arrest. Molecular dynamics simulations have shown that it interacts with key proteins involved in these pathways, although specific targets for this compound remain to be fully elucidated .

Neuroprotective Effects

Indole derivatives are also being explored for their neuroprotective properties. Preliminary studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis.

Research Findings

- Oxidative Stress Reduction : In models of neurodegeneration, compounds related to this compound showed promise in reducing markers of oxidative stress, potentially through the modulation of antioxidant pathways .

- Behavioral Studies : Animal models treated with indole derivatives exhibited improved cognitive function and reduced anxiety-like behaviors, indicating potential applicability in treating neurodegenerative diseases .

Pharmacological Applications

Beyond anticancer and neuroprotective activities, there is growing interest in the broader pharmacological applications of this compound:

- Antimicrobial Activity : Some studies have indicated that indole derivatives possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed investigations are needed to confirm these effects.

Q & A

What are the optimal synthetic routes for preparing 4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole with high purity?

Basic

The synthesis typically involves multi-step reactions starting with functionalization of the indole core. Key steps include:

- Fluorination : Electrophilic fluorination at the 4-position of the indole ring under controlled pH and temperature to ensure regioselectivity .

- Pyran ring coupling : Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce the tetrahydro-2H-pyran-4-yl group at the 3-position .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is essential to isolate the product from by-products. Reaction yields can exceed 70% under optimized conditions .

How is the molecular structure of this compound confirmed experimentally?

Basic

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : and NMR verify substitution patterns (e.g., fluorine at C4, pyran ring at C3) .

- X-ray crystallography : Resolves spatial arrangement, as seen in related indole derivatives (e.g., dihedral angles between indole and pyran moieties) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 236.12) .

What strategies are effective in resolving contradictions in reported biological activities of this compound?

Advanced

Discrepancies may arise from differences in assay conditions or structural analogs. Mitigation strategies include:

- Comparative assays : Test the compound alongside analogs (e.g., 6-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole) under standardized conditions to isolate substituent effects .

- Meta-analysis : Cross-reference data from multiple pharmacological models (e.g., kinase inhibition vs. GPCR assays) to identify context-dependent activity .

- Purity validation : Use HPLC-UV/LC-MS to rule out impurities as confounding factors .

How can computational modeling predict the binding affinity of this compound to biological targets?

Advanced

Computational tools provide mechanistic insights:

- QSAR modeling : Correlates substituent electronegativity (e.g., fluorine) with activity trends (e.g., logP, polar surface area) .

- Molecular docking : Simulates interactions with targets (e.g., serotonin receptors) by analyzing hydrogen bonds between the pyran oxygen and binding pockets .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize analogs for synthesis .

What are the key chemical properties influencing its reactivity in medicinal chemistry applications?

Basic

Critical properties include:

- Electrophilic susceptibility : The indole C3 position is reactive toward electrophiles (e.g., nitration, halogenation) due to electron-rich π-systems .

- Fluorine effects : The 4-fluoro group enhances metabolic stability by blocking cytochrome P450 oxidation .

- Pyran ring conformation : Chair conformation of the tetrahydro-2H-pyran ring minimizes steric hindrance during target binding .

What methodological approaches are used to study the regioselectivity of electrophilic substitutions on its indole core?

Advanced

Regioselectivity is probed via:

- Directed metalation : Use of palladium catalysts to direct substitutions to the C5/C6 positions .

- Isotopic labeling : or tracking to map reaction pathways (e.g., Friedel-Crafts acylations) .

- Computational analysis : Frontier molecular orbital (FMO) theory predicts reactivity at specific positions based on electron density .

How does the presence of the tetrahydro-2H-pyran-4-yl group affect the compound's pharmacokinetic properties?

Basic

The pyran moiety contributes to:

- Solubility : Increased hydrophilicity (cLogP ~2.1) compared to non-pyran analogs .

- Metabolic stability : Resistance to oxidative degradation due to steric shielding of the indole ring .

- Bioavailability : Enhanced membrane permeability via hydrogen bonding with the pyran oxygen .

What experimental designs are optimal for investigating its metabolic stability in vitro?

Advanced

Key methodologies include:

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- CYP inhibition studies : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms .

- Metabolite identification : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites (e.g., glucuronidation at the indole NH) .

Notes

- Data tables : Included in answers (e.g., cLogP, molecular weight) for reproducibility.

- Advanced vs. Basic : Segregated questions by methodological complexity to cater to diverse research stages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.